molecular formula C12H15Cl2NO2 B1500092 (S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217618-69-3

(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1500092
CAS No.: 1217618-69-3
M. Wt: 276.16 g/mol
InChI Key: GAZLJSPDJWUETJ-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H15Cl2NO2 and its molecular weight is 276.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities and DNA Interactions

One study characterized pyridine-2-carboxylic acid and its derivatives, examining their antimicrobial activities against Gram-positive and Gram-negative bacteria, antifungal activities against yeast strains, and DNA interactions. This research demonstrates the potential application of these compounds in developing antimicrobial agents and understanding DNA interactions Ö. Tamer et al., 2018.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Several studies have focused on the synthesis and characterization of coordination polymers and metal-organic frameworks (MOFs) using pyridine carboxylic acids. These materials have potential applications in catalysis, molecular recognition, luminescent probes, and the construction of novel nanostructures. For example, coordination polymers with pyridine-2,4,6-tricarboxylic acid have been synthesized, showing different products depending on the reaction conditions, which could lead to applications in selective luminescent probes and the development of novel materials for various industrial applications S. Ghosh et al., 2004; B. Zhao et al., 2004.

Synthesis and Structural Analysis

Another area of application is the synthesis and structural analysis of compounds, including the design and analysis of inhibitors for influenza neuraminidase, showcasing the potential of pyrrolidine derivatives in pharmaceutical research G. T. Wang et al., 2001.

Theoretical Simulations

Theoretical simulations and studies, such as those involving DFT calculations, provide insights into the electronic structure, molecular electrostatic potential surfaces, and interactions of pyridine carboxylic acids. This research can aid in the development of new materials and the understanding of their properties at the molecular level S. Soudani et al., 2020.

Properties

IUPAC Name

(2S)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZLJSPDJWUETJ-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661588
Record name 2-[(4-Chlorophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217618-69-3
Record name 2-[(4-Chlorophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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